(2-Fluoro-3,4-dimethoxyphenyl)boronic acid
CAS No.:
Cat. No.: VC13777969
Molecular Formula: C8H10BFO4
Molecular Weight: 199.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BFO4 |
|---|---|
| Molecular Weight | 199.97 g/mol |
| IUPAC Name | (2-fluoro-3,4-dimethoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,11-12H,1-2H3 |
| Standard InChI Key | XGEJQECPBKEADX-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)OC)OC)F)(O)O |
| Canonical SMILES | B(C1=C(C(=C(C=C1)OC)OC)F)(O)O |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
(2-Fluoro-3,4-dimethoxyphenyl)boronic acid features a phenyl ring substituted with a fluorine atom at the ortho-position and methoxy groups at the meta- and para-positions. The boronic acid functional group (-B(OH)₂) at the para-position relative to fluorine enables its participation in Suzuki-Miyaura cross-coupling reactions. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀BFO₄ | |
| Molecular Weight | 199.97 g/mol | |
| IUPAC Name | (2-fluoro-3,4-dimethoxyphenyl)boronic acid | |
| SMILES | B(C1=C(C(=C(C=C1)OC)OC)F)(O)O | |
| InChIKey | XGEJQECPBKEADX-UHFFFAOYSA-N |
The compound’s planar aromatic system and electron-withdrawing fluorine atom influence its reactivity, while methoxy groups enhance solubility in polar solvents .
Physicochemical Parameters
Experimental and computational studies provide insights into its physical properties:
The relatively high melting point suggests strong intermolecular interactions, likely due to hydrogen bonding between boronic acid groups . Its moderate solubility in water (25 g/L) facilitates use in aqueous reaction conditions .
Synthesis and Reactivity
Synthetic Routes
The synthesis of (2-Fluoro-3,4-dimethoxyphenyl)boronic acid typically involves palladium-catalyzed borylation of aryl halides. A representative protocol includes:
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Starting Material: 2-Fluoro-3,4-dimethoxyiodobenzene.
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Catalyst: Dichloro[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II) (PdCl₂(dtbpf)) .
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Conditions: Reaction with bis(pinacolato)diboron in 1,2-dimethoxyethane (DME) at 60°C for 5 hours .
Mechanistic Insight: The palladium catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic acid derivative.
Reactivity in Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura couplings to form biaryl structures, a cornerstone of pharmaceutical synthesis. For example, coupling with 3-bromo-2-fluorobenzoic acid under basic conditions (K₃PO₄, ethanol/water) produces bifunctional aromatic acids in high yield .
Optimized Conditions:
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Base: Tribasic potassium phosphate (K₃PO₄).
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Solvent: DME/water/ethanol (3:2:1 v/v).
Biological Activities and Applications
Enzyme Inhibition and Drug Development
Boronic acids are known inhibitors of serine proteases and other enzymes. The fluorine atom in (2-Fluoro-3,4-dimethoxyphenyl)boronic acid enhances electrophilicity at the boron center, potentiating interactions with catalytic residues. Preliminary studies suggest activity against:
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Proteasomes: Inhibition of the chymotrypsin-like subunit (β5) in cancer cells.
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β-Lactamases: Potential to counteract antibiotic resistance.
| Parameter | Value | Source |
|---|---|---|
| Hazard Codes | Xi (Irritant) | |
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system, skin) | |
| Safety Phrases | S26 (Wear eye protection), S37/39 (Use gloves) |
Future Directions
While (2-Fluoro-3,4-dimethoxyphenyl)boronic acid shows promise, gaps remain:
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